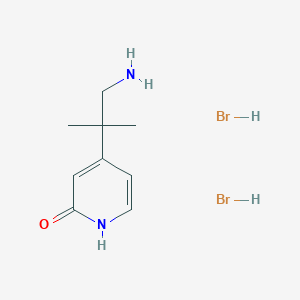
4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its dihydropyridinone core, which is substituted with an amino group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide typically involves the reaction of 4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrobromide salt. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridinones.
Scientific Research Applications
4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide involves its interaction with specific molecular targets and pathways. The amino group and dihydropyridinone core play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline
- 4-(1-Amino-2-methylpropan-2-yl)aniline
Uniqueness
Compared to similar compounds, 4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide stands out due to its unique dihydropyridinone core, which imparts distinct chemical and biological properties
Biological Activity
4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide is a compound characterized by its unique dihydropyridine structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C9H16Br2N2O, with a molecular weight of 328.04 g/mol. The compound features a branched alkyl chain and an amino group that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, including:
- Neuroprotective Effects : The compound demonstrates potential in protecting neuronal cells from damage due to oxidative stress.
- Antioxidant Activity : Its structural features confer antioxidant properties, which can mitigate cellular damage.
- Cardiovascular Effects : Similar compounds have shown promise in cardiovascular health by modulating blood pressure and improving endothelial function.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Calcium Channel Modulation : Dihydropyridine derivatives are known to interact with calcium channels, influencing calcium influx in cells.
- Antioxidant Pathways : The compound may enhance the activity of endogenous antioxidant enzymes, reducing oxidative stress markers.
- Neurotransmitter Regulation : It may influence neurotransmitter levels, particularly in pathways related to mood and cognition.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress | |
| Antioxidant | Enhances antioxidant enzyme activity | |
| Cardiovascular | Modulates calcium channels |
Case Study: Neuroprotective Effects
A study published in the Journal of Neuropharmacology explored the neuroprotective effects of similar dihydropyridine compounds. The findings indicated that these compounds reduced neuronal apoptosis in models of oxidative stress-induced damage. The proposed mechanism involved the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.
Table 2: Comparative Analysis of Similar Compounds
Properties
Molecular Formula |
C9H16Br2N2O |
|---|---|
Molecular Weight |
328.04 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)-1H-pyridin-2-one;dihydrobromide |
InChI |
InChI=1S/C9H14N2O.2BrH/c1-9(2,6-10)7-3-4-11-8(12)5-7;;/h3-5H,6,10H2,1-2H3,(H,11,12);2*1H |
InChI Key |
MEILCXKYSGUATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC(=O)NC=C1.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















